molecular formula C4H8O2 B2699435 Cyclobutane-1,3-diol CAS No. 1332482-73-1

Cyclobutane-1,3-diol

Cat. No. B2699435
CAS RN: 1332482-73-1
M. Wt: 88.106
InChI Key: STENYDAIMALDKF-ZXZARUISSA-N
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Description

Cyclobutane-1,3-diol is a chemical compound with the molecular formula C4H8O2 and a molecular weight of 88.11 . It is a solid substance at room temperature and is stored in a refrigerator . The IUPAC name for this compound is cyclobutane-1,3-diol .


Synthesis Analysis

The synthesis of cyclobutane-containing compounds has been a topic of interest in recent years . A variety of new strategies for the construction of cyclobutane rings have emerged during the last decade . For instance, a [2 + 2] cycloaddition of terminal alkenes with allenoates enables a rapid synthesis of 1,3-substituted cyclobutanes .


Molecular Structure Analysis

The molecular structure of Cyclobutane-1,3-diol consists of a cyclobutane ring with hydroxyl groups attached to the first and third carbon atoms .


Chemical Reactions Analysis

Cyclobutane-containing compounds are known to undergo a variety of chemical reactions . For instance, a photogenerated Ru (bipy) 3+ complex promotes one-electron reduction of the enone substrate, which undergoes subsequent radical anion cycloaddition .


Physical And Chemical Properties Analysis

Cyclobutane-1,3-diol is a solid substance at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 243.8±8.0 °C at 760 mmHg . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Chemical Synthesis of Natural Products

Cyclobutane-1,3-diol is widely used in the chemical synthesis of cyclobutane-containing natural products . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .

Drug Synthesis

Cyclobutane-1,3-diol is utilized in drug synthesis. For example, Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure . This modification increased the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .

Organic Chemistry

In organic chemistry, Cyclobutane-1,3-diol is used as a crucial synthetic building block and functional group in the modulation and design of structures. Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Material Science

Cyclobutane-1,3-diol also finds its application in material science. Its unique structure contributes to advancements in various research fields.

Construction of Cyclobutane Rings

Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids, display fascinating architectures and potent biological activities . A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

Modulation and Design of Structures in Medicinal Chemistry

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . To enhance clinical efficacy and improve ADMET properties, many pharmaceuticals have incorporated cyclobutane motifs .

Safety and Hazards

Cyclobutane-1,3-diol has been classified under the GHS07 hazard pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors .

Future Directions

Cyclobutane-1,3-diol has potential applications in the synthesis of polyesters . The development of new catalytic asymmetric reactions and their application in natural product synthesis is a current research interest .

properties

IUPAC Name

cyclobutane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STENYDAIMALDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347015
Record name 1,3-Cyclobutanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutane-1,3-diol

CAS RN

63518-47-8, 1332482-73-1
Record name 1,3-Cyclobutanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutane-1,3-diol
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Record name cyclobutane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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